molecular formula C6H5BrCl3N B2507559 5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride CAS No. 1955553-48-6

5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride

Cat. No.: B2507559
CAS No.: 1955553-48-6
M. Wt: 277.37
InChI Key: LTJBFEJPKRWFTA-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H4BrCl2N·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its utility in various chemical reactions and its applications in scientific research.

Safety and Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It should be handled with care to avoid personal contact, including inhalation .

Biochemical Analysis

Biochemical Properties

5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which play a pivotal role in cell signaling pathways. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of their activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s involvement in these pathways highlights its potential impact on metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its effects. It is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding its subcellular localization provides insights into its mechanism of action and potential effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 2-(chloromethyl)pyridine. The reaction conditions often require the use of halogenating agents such as bromine and chlorine under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while coupling with a boronic acid would produce a biaryl compound .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyridine: Similar in structure but lacks the chloromethyl group.

    2-(Chloromethyl)pyridine hydrochloride: Similar but lacks the bromine atom.

    5-Bromo-2-(chloromethyl)pyridine hydrochloride: Similar but lacks one chlorine atom.

Uniqueness

5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride is unique due to the presence of both bromine and chlorine atoms along with a chloromethyl group. This combination of substituents allows for a diverse range of chemical reactivity and applications in various fields .

Properties

IUPAC Name

5-bromo-3-chloro-2-(chloromethyl)pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N.ClH/c7-4-1-5(9)6(2-8)10-3-4;/h1,3H,2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJBFEJPKRWFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CCl)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrCl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955553-48-6
Record name 5-bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride
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